5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole, which is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms. The unique structure of this compound makes it a promising candidate for use in drug development, material science, and other areas of research.
Applications De Recherche Scientifique
Computational and Pharmacological Potential
- Computational Analysis and Potential Applications : Compounds related to 1,3,4-oxadiazole and pyrazole derivatives, such as 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole, have been investigated for their computational and pharmacological potential. This includes studies on docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), assessing their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory potential (Faheem, 2018).
Antimicrobial and Antitubercular Activities
- Antimicrobial and Antitubercular Applications : Studies have demonstrated the effectiveness of certain oxadiazole derivatives in antimicrobial and antitubercular activities. Spectroscopic analyses and molecular docking studies of these derivatives, including pyrazine-based ones, indicate their potential as new antimicrobial and antitubercular agents (El-Azab et al., 2018).
Anticancer and Cytotoxic Properties
- Cancer Research : Several oxadiazole derivatives, including those with pyrazole motifs, have shown promising results in cancer research. These compounds have been tested for their in vitro antimicrobial activity, cytotoxicity, and have demonstrated significant potential in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) and as effective anticancer agents (Desai et al., 2016).
Antitubercular Agents
- Antitubercular Agent Development : Pyrrolyl 1,3,4-oxadiazole benzothioate derivatives have been synthesized and evaluated for their in vitro antitubercular activity. This research underscores the potential of these compounds as antitubercular agents, with studies focusing on their pharmacophore hypothesis and docking studies (Joshi et al., 2015).
Enzyme Inhibition for Asthma and Atherosclerosis Treatment
- Enzyme Inhibition : Setileuton, an inhibitor of the 5-lipoxygenase enzyme and containing 1,3,4-oxadiazole, has been investigated for treating conditions like asthma and atherosclerosis. Studies have focused on its metabolic pathways and potential as a therapeutic agent (Maciolek et al., 2011).
Hypoglycemic Agents
- Development of Hypoglycemic Agents : Research on thiadiazole and oxadiazole derivatives, including pyrazolyl compounds, indicates their efficacy as hypoglycemic agents. This research is crucial for developing new treatments for diabetes (Hanna et al., 1995).
Propriétés
IUPAC Name |
5-(3-phenylpyrazolidin-4-yl)-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13(2)25-16-10-8-15(9-11-16)19-22-20(26-24-19)17-12-21-23-18(17)14-6-4-3-5-7-14/h3-11,13,17-18,21,23H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDASTLIXLIZWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.